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Compound of Interest

Compound Name: (+)-gamma-Cadinene

Cat. No.: B1234242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-γ-Cadinene is a naturally occurring sesquiterpene, a class of C15 isoprenoids, belonging to

the cadinane subgroup. It is an enantiomer of (-)-γ-cadinene and is found as a constituent of

essential oils from various plant species. This technical guide provides a comprehensive

overview of the physical and chemical properties of (+)-γ-cadinene, alongside detailed

experimental protocols for its isolation and characterization. Furthermore, it explores its known

biological activities and the associated signaling pathways, offering valuable insights for

researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties
The physical and chemical properties of (+)-γ-Cadinene are summarized in the tables below. It

is important to note that while some data is specific to the (+)-enantiomer, other reported values

are for "gamma-cadinene" without specifying the stereoisomer, or for the (-)-enantiomer. Due to

the enantiomeric relationship, the physical properties such as boiling point and density are

expected to be identical for both (+) and (-) forms. The key distinguishing feature is the specific

optical rotation, which will be equal in magnitude but opposite in sign.
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Property Value Source(s)

Molecular Formula C₁₅H₂₄ [1]

Molecular Weight 204.35 g/mol [1]

IUPAC Name

(1S,4aR,8aR)-7-methyl-4-

methylidene-1-(propan-2-

yl)-1,2,3,4,4a,5,6,8a-

octahydronaphthalene

[1]

CAS Number 39029-41-9 [1]

Synonyms D-γ-Cadinene, epi-Muurolene [1]

Chemical Class Sesquiterpene (Cadinane) [1]
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Property Value Notes Source(s)

Appearance
Colorless to pale

yellow liquid

Reported for (-)-γ-

Cadinene
[2]

Boiling Point 271-276 °C
At 760 mmHg, for (-)-

γ-Cadinene
[3]

Density
0.89 g/cm³ / 0.917–

0.923 g/cm³

At 25°C, reported for

(-)-γ-Cadinene
[4]

Refractive Index Not available

Optical Rotation ([α]D)

Data not readily

available for the pure

(+)-enantiomer.

Enantiomers rotate

plane-polarized light in

equal and opposite

directions. In a study

of Ageratina

dendroides essential

oil, (+)- and (-)-γ-

cadinene were found

as a near-racemic

mixture.

Solubility

Insoluble in water;

Soluble in organic

solvents like ethanol

and ether.

General property for

sesquiterpenes.
[2]

Experimental Protocols
Isolation of (+)-γ-Cadinene from Plant Material
(Representative Protocol)
This protocol outlines a general procedure for the extraction and isolation of sesquiterpenes,

which can be adapted for (+)-γ-Cadinene from a suitable plant source.

3.1.1. Extraction

Materials:
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Dried and powdered plant material (e.g., leaves, stems, or roots)

Solvent (e.g., n-hexane, ethanol, or dichloromethane)

Soxhlet apparatus or maceration setup

Rotary evaporator

Procedure (Soxhlet Extraction):

A known quantity of the dried plant material is placed in a cellulose thimble.

The thimble is placed into the Soxhlet extractor.

The extraction solvent is added to the round-bottom flask.

The apparatus is assembled and heated. The solvent vaporizes, condenses, and drips

onto the plant material, extracting the desired compounds.

The extraction is carried out for several hours until the solvent in the extractor is clear.

The solvent is then removed under reduced pressure using a rotary evaporator to yield the

crude extract.

3.1.2. Fractionation and Purification

Materials:

Silica gel for column chromatography

A series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate)

Thin Layer Chromatography (TLC) plates

Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

Procedure:

The crude extract is subjected to column chromatography on silica gel.
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The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-

hexane and gradually increasing the polarity by adding ethyl acetate.

Fractions are collected and monitored by TLC to identify those containing compounds with

the expected Rf value for γ-cadinene.

Fractions containing the target compound are combined and the solvent is evaporated.

For higher purity, the enriched fraction can be further purified by preparative HPLC.

Characterization of (+)-γ-Cadinene
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To determine the purity of the isolated compound and to obtain its mass spectrum

for identification.

Methodology:

A small amount of the purified sample is dissolved in a suitable volatile solvent (e.g.,

hexane).

The sample is injected into the GC-MS system equipped with a suitable capillary column

(e.g., DB-5ms).

The oven temperature is programmed to ramp up to separate the components of the

mixture based on their boiling points and interactions with the stationary phase.

The separated components are then ionized (typically by electron impact, EI) and the

resulting fragments are analyzed by the mass spectrometer.

The retention time and the mass spectrum of the peak corresponding to (+)-γ-Cadinene

are compared with those of a standard or with data from spectral libraries (e.g., NIST). The

mass spectrum of γ-cadinene typically shows a molecular ion peak at m/z 204 and

characteristic fragmentation patterns.[1]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://en.wikipedia.org/wiki/Optical_rotation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purpose: To elucidate the chemical structure and stereochemistry of the molecule.

Methodology:

A few milligrams of the pure sample are dissolved in a deuterated solvent (e.g., CDCl₃).

¹H NMR and ¹³C NMR spectra are acquired.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are employed to establish the connectivity of protons and carbons.

The stereochemistry can be investigated using NOESY (Nuclear Overhauser Effect

Spectroscopy) experiments, which provide information about the spatial proximity of

protons. The chemical shifts and coupling constants are compared with literature data for

confirmation.

Biological Activities and Signaling Pathways
(+)-γ-Cadinene, along with other sesquiterpenes, has been reported to exhibit a range of

biological activities. The primary activities of interest are its antioxidant and antimicrobial

properties.

Antioxidant Activity and the Nrf2/HO-1 Signaling
Pathway
Many sesquiterpenes exert their antioxidant effects by activating the Nuclear factor erythroid 2-

related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the

expression of a wide array of antioxidant and cytoprotective genes.

Diagram of the Nrf2-Mediated Antioxidant Response
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Caption: Nrf2-Mediated Antioxidant Signaling Pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated

protein 1 (Keap1). In the presence of oxidative stress or inducers like (+)-γ-cadinene, Nrf2

dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response

Element (ARE) in the promoter region of its target genes. This leads to the upregulation of

antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which play a crucial role in cellular

defense against oxidative damage.

Antimicrobial Activity
The antimicrobial mechanism of sesquiterpenes is often attributed to their ability to disrupt the

integrity of microbial cell membranes and interfere with essential cellular processes.

Workflow of Proposed Antimicrobial Mechanisms
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Caption: Proposed Antimicrobial Mechanisms of Action.

The lipophilic nature of (+)-γ-cadinene allows it to partition into the lipid bilayer of bacterial and

fungal cell membranes. This can lead to a loss of membrane integrity, increased permeability,

and leakage of intracellular components. Additionally, there is evidence to suggest that

sesquiterpenes can inhibit essential cellular processes such as protein synthesis and metabolic

pathways, ultimately leading to microbial cell death.

Conclusion
(+)-γ-Cadinene is a chiral sesquiterpene with interesting biological activities. This guide has

provided a detailed summary of its physical and chemical properties, along with practical

protocols for its isolation and characterization. The elucidation of its role in modulating the Nrf2

signaling pathway provides a basis for further investigation into its potential as an antioxidant

agent. While the precise mechanisms of its antimicrobial action require further study, the

disruption of cell membrane integrity remains a key proposed mechanism. The information

compiled herein serves as a valuable resource for scientists engaged in the exploration and
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development of novel therapeutic agents from natural sources. Further research is warranted to

fully characterize the specific optical rotation of the pure (+)-enantiomer and to explore its full

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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